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Hydroxy Tyrosol-d4 Sulfate Sodium Salt

Cat. No.: B1155997
M. Wt: 260.23
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Hydroxytyrosol (B1673988) and its Metabolites in Mechanistic and Analytical Studies

Hydroxytyrosol (HT), a phenylethanoid, is a prominent bioactive compound found in olive products, particularly extra virgin olive oil. researchgate.netolivewellnessinstitute.orgnih.gov It is recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. nih.govmdpi.commdpi.com However, the beneficial effects observed in vitro and in vivo are not solely attributable to the parent compound. doi.org Following ingestion, hydroxytyrosol undergoes extensive phase II metabolism, primarily in the intestine and liver. nih.govresearchgate.net

This metabolic processing results in the formation of conjugated derivatives, mainly glucuronide and sulfate (B86663) forms. researchgate.netdoi.orgacs.org Pharmacokinetic studies in both animals and humans have consistently shown that these metabolites are the predominant forms found circulating in plasma and excreted in urine, often at concentrations significantly higher than free hydroxytyrosol. doi.orgnih.gov Specifically, sulfation has been identified as a major metabolic pathway for hydroxytyrosol. researchgate.netacs.orgnih.gov

The biological activity of these metabolites is a critical area of investigation. It cannot be assumed that they are merely inactive excretion products. Research suggests that while some antioxidant capacity may be lost upon conjugation, the metabolites can still exert biological effects. doi.orgnih.gov For instance, a mixture of hydroxytyrosol metabolites, rich in the sulfate conjugate, was shown to reduce inflammation biomarkers in human aortic endothelial cells. nih.gov Similarly, hydroxytyrosol and tyrosol sulfate metabolites have demonstrated the ability to protect intestinal cells from pro-oxidant challenges. nih.gov Therefore, to accurately assess the health effects of hydroxytyrosol consumption, it is imperative to study the pharmacokinetics and bioactivity of its primary metabolites, such as hydroxytyrosol sulfate. nih.gov

Table 1: Key Metabolites of Hydroxytyrosol This table is interactive. You can sort and filter the data.

Metabolite Type Specific Conjugate Example Primary Location of Formation Significance in Research
Sulfate Conjugate Hydroxytyrosol-3-O-sulfate Intestine, Liver A major circulating metabolite, indicating a predominant metabolic pathway. acs.orgnih.gov
Hydroxytyrosol-4-O-sulfate Intestine, Liver Another key sulfated form found in biological fluids after HT consumption. nih.gov
Glucuronide Conjugate Hydroxytyrosol-3-O-glucuronide Intestine, Liver A significant metabolite, though often found at lower concentrations than sulfates. doi.orgnih.gov
Hydroxytyrosol-4-O-glucuronide Intestine, Liver Contributes to the overall pool of metabolized hydroxytyrosol. doi.org
Methylated Metabolite Homovanillyl alcohol (HVA) Liver A product of catechol-O-methyltransferase (COMT) action on hydroxytyrosol. mdpi.com

Significance of Stable Isotope-Labeled Metabolites in Contemporary Research

Modern bioanalysis, particularly quantitative mass spectrometry (MS), relies heavily on the use of internal standards to ensure accuracy and precision. scioninstruments.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative MS-based methods like liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com

The fundamental principle behind using a SIL internal standard is that it is chemically almost identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). scioninstruments.comnumberanalytics.com This near-identical chemical nature ensures that the SIL standard behaves just like the target analyte during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. waters.com By adding a known amount of the SIL standard to a sample at the beginning of the analytical process, it can effectively compensate for:

Sample Loss: Any loss of the analyte during complex sample preparation steps is mirrored by a proportional loss of the SIL standard.

Matrix Effects: Co-eluting substances from complex biological matrices (like plasma or urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. musechem.com Since the SIL standard is affected in the same way, the ratio of the analyte signal to the standard signal remains constant, correcting for these effects. scioninstruments.commusechem.com

Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume or detector sensitivity, are normalized. scioninstruments.com

The use of SIL metabolites is crucial in metabolomics and pharmacokinetic studies. nih.govbioanalysis-zone.com They enable researchers to perform accurate absolute quantification of metabolite concentrations in biological fluids, trace the flow of metabolites through complex biochemical pathways (flux analysis), and build robust pharmacokinetic models. nih.govcreative-proteomics.com While structural analogs can sometimes be used, they may exhibit different chromatographic behavior or ionization efficiencies, making SIL compounds the preferred choice for achieving the highest level of data quality and reliability. nih.govscispace.com

Table 2: Advantages of Using Stable Isotope-Labeled Internal Standards in Research This table is interactive. You can sort and filter the data.

Advantage Description Application Area Reference
Enhanced Accuracy & Precision Corrects for variability during sample preparation and analysis by mimicking the analyte's behavior. Quantitative Bioanalysis, Pharmacokinetics scioninstruments.commusechem.com
Correction of Matrix Effects Compensates for the suppression or enhancement of the analyte's signal caused by other molecules in the sample matrix. Metabolomics, Clinical Chemistry scioninstruments.commusechem.com
Improved Sensitivity Provides a stable reference point that reduces background noise and allows for the reliable detection of low-concentration analytes. Trace Analysis, Biomarker Discovery scioninstruments.commusechem.com
Robust Method Validation Serves as a benchmark for assessing the performance (e.g., accuracy, linearity, reproducibility) of an analytical method. Drug Development, Food Science musechem.com
Metabolic Flux Analysis Allows researchers to trace the movement of atoms through metabolic pathways, providing insights into cellular dynamics. Systems Biology, Disease Research nih.govcreative-proteomics.com

Rationale for Research Focus on Hydroxy Tyrosol-d4 Sulfate Sodium Salt as a Specific Conjugate

The rationale for focusing research on this compound stems directly from the convergence of the two preceding points: the metabolic fate of hydroxytyrosol and the analytical necessity for stable isotope-labeled standards.

Metabolic Predominance: As established, sulfation is a primary metabolic route for hydroxytyrosol in vivo. acs.orgnih.gov Consequently, hydroxytyrosol sulfate is one of the most abundant and biologically relevant metabolites found in plasma and urine after consumption of olive oil or other hydroxytyrosol sources. nih.govnih.gov To understand the bioavailability and potential health effects of hydroxytyrosol, it is essential to accurately quantify this specific sulfate conjugate.

Analytical Requirement: To achieve accurate and reliable quantification of hydroxytyrosol sulfate in complex biological samples using LC-MS/MS, an ideal internal standard is its stable isotope-labeled analog. scioninstruments.comnih.gov this compound is precisely this molecule—the deuterated form of the hydroxytyrosol sulfate metabolite. usbio.net

Therefore, this compound is not just a random chemical compound; it is a purpose-built analytical tool. Its synthesis and use are critical for:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of hydroxytyrosol and its sulfated metabolite.

Bioavailability Assessment: Calculating the extent to which hydroxytyrosol from dietary sources is absorbed and converted into its major sulfate conjugate.

Clinical and Nutritional Research: Correlating the levels of hydroxytyrosol sulfate in individuals with dietary intake and specific health outcomes. mdpi.com

By serving as the internal standard, this compound enables researchers to generate high-quality, reproducible data on the physiological concentrations of a key hydroxytyrosol metabolite, which is fundamental to validating its biological role and health benefits.

Table 3: Compound Profile: this compound This table is interactive. You can sort and filter the data.

Property Value Significance Reference
Chemical Name This compound The specific name of the labeled compound. usbio.net
Synonym Labeled analogue of Hydroxy Tyrosol Sulfate Sodium Salt Highlights its role as a stable isotope standard. usbio.net
Molecular Formula C₈H₅D₄NaO₆S Indicates the elemental composition, including four deuterium (D) atoms. usbio.net
Molecular Weight 260.23 The mass of the molecule, which is higher than its non-labeled counterpart due to the deuterium atoms. usbio.net
Primary Application Internal Standard for Mass Spectrometry Its main purpose in scientific research is for accurate quantification. scioninstruments.commusechem.com

Properties

Molecular Formula

C₈H₅D₄NaO₆S

Molecular Weight

260.23

Synonyms

4-[2-(Sulfooxy)ethyl-d4]-1,2-benzenediol-d4 Sodium Salt (1:1);  4-[2-(Sulfooxy)ethyl-d4]-1,2-benzenediol-d4 Monosodium Salt;  Sodium 3,4-Dihydroxyphenethyl-d4 Sulfate

Origin of Product

United States

Synthesis and Derivatization Methodologies for Research Applications

Strategies for Deuterium (B1214612) Incorporation in Hydroxytyrosol (B1673988) Scaffolds

The introduction of deuterium, a stable isotope of hydrogen, into the hydroxytyrosol molecule is a critical first step in the synthesis of Hydroxytyrosol-d4 Sulfate (B86663) Sodium Salt. The "d4" designation indicates that four hydrogen atoms have been replaced by deuterium. For use as an internal standard, this labeling is ideally on a part of the molecule that is not subject to metabolic exchange.

A common strategy for producing hydroxytyrosol-d4 involves the use of a deuterated precursor. A commercially available and suitable starting material is 3,4-Dihydroxyphenylacetic acid (ring-D₃, 2,2-D₂). isotope.comisotope.com In this molecule, the two hydrogen atoms on the carbon adjacent to the carboxylic acid are replaced with deuterium. The subsequent reduction of the carboxylic acid group to a primary alcohol will yield hydroxytyrosol with four deuterium atoms on the ethyl side chain (specifically, at the C1' and C2' positions). This can be achieved using a powerful reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) for the non-deuterated precursor or lithium aluminum hydride (LiAlH₄) for the already deuterated precursor, 3,4-dihydroxyphenylacetic acid-d2. nih.gov The use of a deuterated precursor ensures the specific placement and high isotopic enrichment of the deuterium atoms.

Alternative methods for deuterium incorporation, though less direct for this specific d4-scaffold, include H/D exchange reactions. These reactions can be catalyzed by acids or metals and are often performed in heavy water (D₂O). nih.gov For phenolic compounds, such as hydroxytyrosol, H/D exchange can occur on the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl groups, under supercritical D₂O conditions. However, for stable labeling for metabolic studies, deuteration of the side-chain is preferred, making the synthetic route from a deuterated precursor more reliable.

Targeted Synthesis of Hydroxy Tyrosol-d4 Sulfate Sodium Salt

Once the deuterated hydroxytyrosol (hydroxytyrosol-d4) scaffold is synthesized, the next step is the introduction of a sulfate group, followed by conversion to a stable sodium salt. This can be accomplished through either enzymatic or chemical methods.

Enzymatic Sulfation Techniques for Conjugate Formation

Enzymatic sulfation offers high selectivity and milder reaction conditions compared to chemical methods. This process typically utilizes sulfotransferases (SULTs), which are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to a substrate. While the natural sulfate donor in biological systems is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), its high cost and instability make it less suitable for preparative scale synthesis. nih.gov

A more practical approach for research applications involves the use of PAPS-independent bacterial aryl sulfotransferases (ASTs), such as the one from Desulfitobacterium hafniense. nih.gov These enzymes can use more stable and affordable sulfate donors like p-nitrophenyl sulfate (p-NPS). The enzymatic reaction would selectively sulfate one of the phenolic hydroxyl groups of the hydroxytyrosol-d4. For dihydroxyphenolic compounds, enzymatic sulfation can proceed successfully, whereas it may be less effective for some monohydroxyphenolic acids. nih.gov The regioselectivity of the enzymatic sulfation can be a significant advantage, potentially favoring one hydroxyl group over the other.

Chemical Synthesis Routes for Sulfate Conjugates and Labeled Compounds

Chemical sulfation provides a more direct and often higher-yielding route for the synthesis of sulfate conjugates. A widely used reagent for the sulfation of phenols is the sulfur trioxide pyridine (B92270) complex (SO₃·pyridine). nih.govlifechempharma.com This reagent reacts with the hydroxyl groups of the protected or unprotected hydroxytyrosol-d4 in a suitable solvent like pyridine or acetonitrile. nih.govresearchgate.net The reaction typically requires heating. One potential side reaction is sulfonation, which can be minimized by controlling the reaction temperature and neutralizing the mixture upon completion. nih.gov

Following the sulfation reaction, the product is typically obtained as a pyridinium (B92312) or tributylammonium (B8510715) salt, depending on the workup. nih.gov To obtain the desired sodium salt, an ion exchange step is necessary. This can be achieved by treating the crude salt with a sodium salt of a weak acid, such as sodium 2-ethylhexanoate, or by using ion-exchange chromatography. nih.gov

Purification and Analytical Characterization for Research Grade Purity

Ensuring the high purity and correct structure of the final product, Hydroxytyrosol-d4 Sulfate Sodium Salt, is paramount for its use in research, especially as a quantitative standard. This requires robust purification and analytical characterization techniques.

Chromatographic Techniques for High-Purity Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice for isolating and purifying the target compound from the reaction mixture. labcompare.comyoutube.com This technique allows for the separation of the desired sulfated product from unreacted starting materials, non-sulfated hydroxytyrosol-d4, and any side products.

The choice of the column (e.g., C18 reversed-phase) and the mobile phase composition is crucial for achieving good separation. labcompare.com A typical mobile phase for the purification of phenolic compounds and their conjugates consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape. nih.gov After separation, the collected fractions containing the pure compound are combined, and the solvent is removed, often by lyophilization, to yield the final product.

Spectroscopic Methods for Structural Confirmation and Isotopic Enrichment Verification (e.g., NMR, High-Resolution Mass Spectrometry)

Once purified, the structural identity and isotopic enrichment of Hydroxytyrosol-d4 Sulfate Sodium Salt must be rigorously confirmed.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of the synthesized molecule, which confirms its elemental composition. For isotopically labeled compounds, HRMS is also used to verify the degree of deuterium incorporation by analyzing the isotopic pattern of the molecular ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR) is used to confirm the structure of the molecule. In the case of Hydroxytyrosol-d4, the absence of signals corresponding to the four protons on the ethyl side chain confirms successful deuteration. The chemical shifts of the aromatic protons will also be affected by the position of the sulfate group. nih.govnih.gov

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium atoms and confirm their location within the molecule.

Together, these analytical techniques provide a comprehensive characterization of the synthesized Hydroxytyrosol-d4 Sulfate Sodium Salt, ensuring its suitability for high-level research applications.

Advanced Analytical Methodologies and Applications Utilizing Hydroxy Tyrosol D4 Sulfate Sodium Salt

Role as an Internal Standard in Quantitative Mass Spectrometry (LC-MS/MS)

In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability in sample preparation and instrument response. Hydroxy Tyrosol-d4 Sulfate (B86663) Sodium Salt serves this purpose admirably in the quantification of hydroxytyrosol (B1673988) and its sulfated metabolites. By incorporating four deuterium (B1214612) atoms, this internal standard is chemically identical to the analyte of interest, hydroxytyrosol sulfate, but has a distinct mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency effectively normalize for any sample loss or matrix effects, leading to highly accurate and precise quantification.

The development of a robust LC-MS/MS method for the quantification of hydroxytyrosol and its metabolites, such as hydroxytyrosol sulfate, involves several critical steps where Hydroxy Tyrosol-d4 Sulfate Sodium Salt plays a pivotal role. A typical method involves the extraction of the analytes from a biological matrix, such as plasma from preclinical animal models, followed by chromatographic separation and mass spectrometric detection nih.gov.

A common extraction technique is liquid-liquid extraction. For instance, a method for analyzing hydroxytyrosol and its metabolites in rat plasma involves mixing plasma with ascorbic acid and acetic acid, followed by the addition of an internal standard solution nih.gov. The sample is then extracted with an organic solvent like ethyl acetate. The use of this compound as the internal standard at this stage is crucial, as it will account for any variability in the extraction efficiency between samples.

Following extraction, the samples are analyzed by LC-MS/MS. The chromatographic separation is typically achieved using a reverse-phase column, such as a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of acetic or formic acid) and an organic component (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of hydroxytyrosol and its various metabolites nih.govscirp.org. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (hydroxytyrosol sulfate) and the internal standard (this compound). The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the sample nih.gov.

ParameterValue
Extraction Method Liquid-Liquid Extraction
LC Column Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A Milli-Q water with 0.025% acetic acid
Mobile Phase B Acetonitrile with 5% acetone
Flow Rate 0.8 mL/min
MS Detection Multiple Reaction Monitoring (MRM)
Ionization Mode Negative Electrospray Ionization (ESI-)

For an analytical method to be considered reliable, it must undergo a thorough validation process. In the context of non-clinical studies, this validation ensures that the method is fit for its intended purpose of quantifying hydroxytyrosol and its metabolites in biological matrices like rat plasma. Key validation parameters include linearity, precision, accuracy, recovery, matrix effect, and the limit of quantification (LOQ) nih.gov. The use of this compound is integral to achieving acceptable results for these parameters.

A study validating a method for hydroxytyrosol and its metabolites in rat plasma demonstrated excellent performance. The method was linear over a concentration range of 0 to 250 nmol/L with a coefficient of determination (R²) greater than 0.998 nih.gov. The precision, expressed as the coefficient of variation (CV), was less than 15%, and the recovery was satisfactory at 98.4 ± 1.64% nih.gov. Furthermore, no significant matrix effect was observed (96.7 ± 2.75%), and there was no carry-over between samples nih.gov. The limit of quantification (LOQ) was established at 0.2 nmol/L nih.gov. These robust validation results underscore the importance of using a suitable internal standard to ensure the accuracy and reliability of the data generated in preclinical pharmacokinetic studies.

Validation ParameterResult
Linearity (R²) > 0.998
Precision (CV) < 15%
Recovery 98.4 ± 1.64%
Matrix Effect 96.7 ± 2.75%
Limit of Quantification (LOQ) 0.2 nmol/L

Detection and Quantification Strategies in Complex Biological Systems (Non-Human/In Vitro)

The analysis of hydroxytyrosol and its metabolites in complex biological systems, such as in vitro cell culture models or tissues from preclinical animal studies, requires highly sensitive and selective detection and quantification strategies. Tandem mass spectrometry is the preferred detection method due to its ability to provide structural information and high selectivity, even in the presence of a complex biological matrix.

In a typical non-human in vivo study, such as the investigation of hydroxytyrosol pharmacokinetics in rats, plasma samples are collected at various time points after administration nih.gov. These samples are then processed and analyzed using a validated LC-MS/MS method with an appropriate internal standard. The concentrations of hydroxytyrosol and its metabolites, including hydroxytyrosol sulfate, are determined over time to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve) nih.gov.

For in vitro studies, such as those investigating the metabolism of hydroxytyrosol in cell cultures (e.g., liver microsomes or intestinal cells), the same analytical principles apply. The cells are incubated with hydroxytyrosol, and at different time points, the cell lysates or culture media are collected and analyzed for the parent compound and its metabolites. The use of this compound as an internal standard is critical in these systems to correct for variations in sample preparation and matrix effects from the cell culture components, ensuring accurate determination of the rates of metabolite formation.

Stability Assessment in Analytical Research Samples and Reagents

The stability of an internal standard is paramount for the accuracy and reproducibility of quantitative analytical methods. The stability of Hydroxytyrosol-d4 Sulfate Sodium Salt, as with its non-deuterated analogue, is influenced by several environmental factors, including storage temperature, the composition of the sample matrix, and pH. Ensuring the integrity of the standard in both stock solutions and biological samples is critical for reliable analytical outcomes.

For long-term integrity, Hydroxytyrosol-d4 Sulfate Sodium Salt should be stored at -20°C . Studies on the parent compound, hydroxytyrosol, provide detailed insights into its stability under various conditions, which are instructive for handling its deuterated sulfate analogue. Research indicates that storage is optimally performed at -20°C, where no significant degradation is observed for at least one week scirp.org.

Influence of Temperature and Sample Matrix

The composition of the aqueous medium used for reagents or present in samples has a profound effect on the stability of hydroxytyrosol and its derivatives. The presence of metal ions and other minerals can catalyze oxidative degradation, leading to a significant loss of the compound.

One study systematically evaluated the degradation of hydroxytyrosol in different types of water over a period of five days. The results demonstrated a clear correlation between the ionic content of the water and the rate of compound degradation. In high-purity Milli-Q water, the concentration decreased by approximately 8%, whereas in tap water, with the highest ionic content, the signal for hydroxytyrosol decreased by 90% over the same period scirp.org. Another investigation noted that hydroxytyrosol in real tap water was completely transformed into various oxidation products within a single day frontiersin.org. This rapid degradation in ion-rich solutions underscores the necessity of using high-purity water for the preparation of analytical standards and reagents scirp.orgfrontiersin.orgresearchgate.net.

The degradation in tap water containing high levels of calcium (52 mg/L) and magnesium (21 mg/L) reached 64% within 48 hours researchgate.net. This is attributed to the autoxidation of the polyphenol, which can be catalyzed by metal ions scirp.org.

Table 1: Impact of Water Matrix on Hydroxytyrosol Stability at Room Temperature Over 5 Days

Water Type Key Ionic Content (Sample) Degradation (%)
Milli-Q Water Minimal ions ~8%
Low Mineralization Water Calcium: 4 mg/L, Magnesium: 2 mg/L ~17%
High Mineralization Water Calcium: 27.2 mg/L, Magnesium: 8.8 mg/L ~55%
Tap Water Calcium: 52 mg/L, Magnesium: 21 mg/L ~90%

Data sourced from studies on the parent compound, hydroxytyrosol scirp.orgresearchgate.net.

Temperature is another critical factor. While freezing is recommended for long-term storage, the stability at refrigeration and ambient temperatures is limited. For a 25 mg/L solution of hydroxytyrosol stored for one week, approximately 10% of the compound degraded at 4°C, with this loss increasing to about 25% at room temperature scirp.org. This highlights the importance of maintaining samples and standards at low temperatures throughout the analytical workflow to minimize degradation.

Table 2: Effect of Storage Temperature on Hydroxytyrosol Stability Over 1 Week

Storage Temperature Degradation (%)
-20°C No significant degradation
4°C ~10%
Room Temperature ~25%

Data sourced from studies on the parent compound, hydroxytyrosol scirp.org.

Investigating Metabolic Pathways of Hydroxytyrosol Through Deuterated Metabolites Non Clinical

Elucidation of Sulfation Pathways in Model Systems (e.g., Liver Microsomes, Recombinant Enzymes)

Model systems such as liver microsomes are frequently employed to investigate the hepatic metabolism of xenobiotics like hydroxytyrosol (B1673988). nih.gov These preparations contain a high concentration of drug-metabolizing enzymes, including those responsible for Phase II conjugation reactions. nih.govnih.gov Studies using these systems have demonstrated that hydroxytyrosol undergoes extensive sulfation, which, along with glucuronidation, represents a primary route of its metabolism. nih.govnih.gov The liver is a primary site for this metabolic activity following absorption. nih.gov

The sulfation reaction involves the transfer of a sulfonate group (SO3-) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of hydroxytyrosol. This process is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.govresearchgate.net Research indicates that sulfation is a predominant metabolic pathway for hydroxytyrosol, with sulfate (B86663) conjugates being major metabolites detected in various tissues and plasma. nih.govresearchgate.net In rat models, the area under the plasma concentration-time curve (AUC) for sulfate metabolites was found to be approximately 7 to 9 times higher than that of the parent hydroxytyrosol, underscoring the significance of this pathway. nih.gov

The enzymes responsible for the sulfation of phenolic compounds like hydroxytyrosol are the sulfotransferases (SULTs). nih.govnih.gov While the broader metabolic pathway of hydroxytyrosol is proposed to involve phenolsulfotransferase, specific SULT isoforms responsible for its conjugation have been a subject of investigation. researchgate.netresearchgate.net These enzymes are crucial in the Phase II metabolism that occurs in the enterocytes and subsequently in the liver. nih.govresearchgate.net The action of SULTs results in the formation of hydroxytyrosol-3-O-sulfate and hydroxytyrosol-4-O-sulfate. researchgate.net The identification of these specific metabolites confirms the role of SULTs in the biotransformation of hydroxytyrosol. researchgate.net

Kinetic studies are essential for characterizing the efficiency and capacity of enzymatic reactions. In the context of hydroxytyrosol, pharmacokinetic analyses in animal models provide indirect evidence of the kinetics of sulfation. Noncompartmental pharmacokinetic analysis in Sprague-Dawley rats has shown a linear pharmacokinetic behavior for hydroxytyrosol, where its clearance occurs primarily through conversion to sulfate and glucuronide conjugates. nih.gov

The table below summarizes key pharmacokinetic parameters from a study in rats, which reflect the extensive and rapid nature of the sulfation process.

ParameterDose 1 (2.95 mg/kg)Dose 2 (5.89 mg/kg)
Tmax (min) ~60~40
t1/2 (h) ~2.5~2.5
Mean Residence Time (h) ~4~4
AUC Ratio (Metabolites/Parent) Sulfate: ~7-9, Glucuronide: <0.25Sulfate: ~7-9, Glucuronide: <0.25
This table presents pharmacokinetic data for hydroxytyrosol administered to rats, indicating that sulfation is the predominant metabolic pathway. Data sourced from studies on Sprague-Dawley rats. nih.gov

These studies show that after oral administration, hydroxytyrosol is rapidly absorbed and metabolized, with sulfate conjugates appearing as the most abundant metabolites in plasma. nih.gov This high ratio of sulfated metabolites to the parent compound points to an efficient and high-capacity enzymatic sulfation process. nih.gov

Hydroxy Tyrosol-d4 Sulfate Sodium Salt as a Tracer for In Vitro Metabolic Fate Studies

In vitro metabolic studies rely on precise analytical methods to identify and quantify metabolites. Hydroxytyrosol-d4 Sulfate Sodium Salt serves as an ideal internal standard or tracer for such investigations, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The "d4" denotes that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling increases the mass of the molecule by four daltons without significantly altering its chemical properties.

When used as a tracer, a known amount of the deuterated compound is added to a biological sample (e.g., microsomal incubation mixtures, cell culture media). During LC-MS/MS analysis, the instrument can distinguish between the naturally occurring (endogenous) hydroxytyrosol sulfate and the deuterated standard based on their mass-to-charge ratio. This allows for highly accurate quantification of the metabolites formed from unlabeled hydroxytyrosol, correcting for any sample loss during preparation and analysis. The use of radiolabeled tracers, such as [14C]DOPET (hydroxytyrosol), has similarly been employed in animal studies to track the distribution and excretion of metabolites, confirming that sulfo-conjugated forms are major excretion products. researchgate.net

Comparison of Sulfation Patterns Across Different Biological Models (Non-Human Cells/Tissues)

The metabolism of hydroxytyrosol, including sulfation, can vary across different biological models. Studies using various non-human cell lines and tissues help to build a comprehensive picture of its metabolic fate.

Caco-2 Cells: This human colon adenocarcinoma cell line is often used as a model for the intestinal barrier. Studies have shown that Caco-2 cells can metabolize hydroxytyrosol. More importantly, research has demonstrated that hydroxytyrosol sulfate metabolites retain biological activity, protecting Caco-2 cells from oxidative stress induced by oxidized cholesterol, with an efficacy comparable to the parent compound. researchgate.net This suggests that sulfation in the intestine is a key metabolic step.

HepG2 Cells: This human hepatoma cell line serves as a model for hepatic (liver) metabolism. researchgate.net Interestingly, one study using HepG2 cells found that while hydroxytyrosol was metabolized into methylated and glucuronidated forms, no sulfated metabolites were detected. researchgate.net This contrasts with in vivo findings where sulfation is a major pathway and highlights that a single in vitro model may not fully recapitulate the complete metabolic profile. nih.govresearchgate.net The absence of sulfation in this specific HepG2 study could be due to low expression or activity of the relevant SULT enzymes in this particular cell line under the experimental conditions used.

Rat Liver Microsomes: As a subcellular fraction, liver microsomes are rich in Phase I and Phase II enzymes. nih.gov They are a standard model for studying hepatic clearance and metabolic stability. Studies using rat liver microsomes have been instrumental in demonstrating the ability of hydroxytyrosol derivatives to inhibit lipid peroxidation. nih.gov They serve as a key in vitro system for studying the formation of sulfated metabolites.

The table below summarizes the observed metabolism in different non-clinical models.

Biological ModelPrimary UseObserved Hydroxytyrosol MetabolismReference
Sprague-Dawley Rats (in vivo) Whole organism pharmacokineticsExtensive sulfation and glucuronidation; sulfates are predominant metabolites. nih.govmdpi.com
Caco-2 Cells Intestinal absorption modelFormation of sulfate metabolites that retain biological activity. researchgate.net
HepG2 Cells Liver metabolism modelMethylation and glucuronidation observed; sulfation was not detected in one study. researchgate.net
Rat Liver Microsomes Hepatic enzyme activity modelSite of enzymatic reactions, including sulfation. nih.gov
This table compares the metabolic patterns of hydroxytyrosol observed in different non-human biological models.

These comparative studies demonstrate that the metabolic profile of hydroxytyrosol can differ between tissues (e.g., intestine vs. liver) and model systems. This underscores the importance of using multiple models to accurately predict the in vivo metabolic fate of the compound.

Pharmacokinetic and Dispositional Research in Non Human and in Vitro Models Mechanistic Focus

Absorption and Distribution Dynamics in Animal Models

The study of absorption and distribution of hydroxytyrosol (B1673988) in animal models, such as Sprague-Dawley rats, is fundamental to understanding its bioavailability. ub.edu Following oral administration, the concentration of hydroxytyrosol and its metabolites in plasma is measured over time to determine key pharmacokinetic parameters. nih.govnih.gov The use of Hydroxytyrosol-d4 Sulfate (B86663) Sodium Salt as an internal standard is crucial in the LC-MS/MS analytical methods employed for this quantification. nih.gov It allows for the correction of any variability during sample preparation and analysis, thereby ensuring the accuracy of the measured concentrations.

In studies investigating the pharmacokinetics of hydroxytyrosol from sources like table olives, researchers have characterized the plasma concentration-time profiles of the parent compound and its metabolites. ub.educapes.gov.br For instance, after oral administration of destoned Arbequina table olives to Sprague-Dawley rats, peak plasma concentrations (Cmax) of hydroxytyrosol were reached at specific time points (Tmax), indicating its absorption from the gastrointestinal tract. nih.gov The precise measurement of these parameters is made possible by the inclusion of a deuterated internal standard in the analytical workflow. nih.gov The pharmacokinetic analysis in rats has demonstrated linear pharmacokinetics of hydroxytyrosol between different doses. capes.gov.brnih.gov The half-life of hydroxytyrosol has been estimated to be approximately 2.5 hours, with a mean residence time of around 4 hours. capes.gov.brnih.gov

ParameterValue (Dose 1: 2.95 mg/kg)Value (Dose 2: 5.89 mg/kg)
Cmax (nmol/L) 23.44 ± 1.6842.97 ± 1.39
Tmax (min) 6241
AUC (min·nmol/L) 42938919
Half-life (h) ~2.5~2.5
Mean Residence Time (h) ~4~4

This table presents pharmacokinetic parameters of hydroxytyrosol in Sprague-Dawley rats after oral administration, determined using analytical methods that rely on deuterated internal standards for accuracy. nih.govcapes.gov.br

Biotransformation and Elimination Pathways in Experimental Systems

Hydroxytyrosol undergoes extensive metabolism in the body, primarily through sulfation and glucuronidation. capes.gov.brnih.gov The resulting metabolites, including hydroxytyrosol sulfate and hydroxytyrosol glucuronide, are the major forms found in plasma. nih.govcapes.gov.br The quantification of these metabolites is essential for a complete understanding of hydroxytyrosol's biotransformation. Hydroxytyrosol-d4 Sulfate Sodium Salt serves as an invaluable tool in these investigations, enabling the accurate measurement of the sulfate conjugates of hydroxytyrosol.

Studies in rats have shown that sulfation is a predominant metabolic pathway for hydroxytyrosol. ub.educapes.gov.br The area under the plasma concentration-time curve (AUC) ratios of sulfate metabolites versus the parent hydroxytyrosol was found to be approximately 7-9-fold, while the ratio for glucuronide metabolites was much lower, below 0.25. ub.educapes.gov.br This indicates that a significant portion of the absorbed hydroxytyrosol is converted to its sulfate form. The clearance of hydroxytyrosol occurs through its conversion to two sulfate and two glucuronide conjugates. capes.gov.brnih.gov The conclusive identification of metabolites such as a monosulfate conjugate and a 3-O-glucuronide conjugate has been established through MS/MS analysis, a technique where deuterated standards are employed for validation. nih.gov

The elimination of these metabolites occurs primarily through urine. researchgate.net Research involving the intravenous injection of radiolabeled [14C]DOPET (an older name for hydroxytyrosol) in rats showed that about 90% of the administered radioactivity was excreted in the urine within 5 hours. researchgate.net A significant fraction of this radioactivity was associated with sulfo-conjugated forms, highlighting their role as major urinary excretion products. researchgate.net

Membrane Permeability and Transport Mechanisms in Cellular Models

In vitro models, such as the Caco-2 cell monolayer, are widely used to study the intestinal absorption and permeability of various compounds. nih.govcapes.gov.br These human enterocyte-like cells form a polarized monolayer that mimics the intestinal barrier. capes.gov.br Studies using Caco-2 cells help in understanding the mechanisms by which hydroxytyrosol and its metabolites are transported across the intestinal epithelium.

Research has shown that both hydroxytyrosol and its acetylated form can be transported across Caco-2 cell monolayers. capes.gov.br Interestingly, the acetylation of hydroxytyrosol was found to enhance its transport across the Caco-2 cell barrier, suggesting it could act as a prodrug with enhanced bioavailability. capes.gov.br While direct studies on the permeability of Hydroxytyrosol-d4 Sulfate Sodium Salt are not the primary focus, the use of deuterated standards is implicit in the analytical methods used to quantify the transport of the non-deuterated hydroxytyrosol and its metabolites across the cell monolayer.

Furthermore, studies on Caco-2 cells have investigated the protective effects of hydroxytyrosol and its sulfate metabolites against oxidative stress. nih.gov It was found that hydroxytyrosol sulfate metabolites were effective in counteracting the pro-oxidant effects of oxidized cholesterol, with an efficiency comparable to the parent compound. nih.gov This suggests that the metabolites themselves are biologically active.

Role of Hydroxy Tyrosol-d4 Sulfate Sodium Salt in Understanding Dispositional Processes

The primary and most critical role of Hydroxytyrosol-d4 Sulfate Sodium Salt in pharmacokinetic research is its function as an internal standard in isotope dilution mass spectrometry. mdpi.com This analytical technique is the gold standard for the quantification of small molecules in complex biological matrices like plasma and urine. nih.gov The deuterated standard, which has a slightly higher molecular weight than the endogenous analyte but shares identical physicochemical properties, is added to the biological sample at a known concentration at the beginning of the sample preparation process. nih.govmdpi.com

In essence, Hydroxytyrosol-d4 Sulfate Sodium Salt is a silent but indispensable partner in the quest to understand the journey of hydroxytyrosol in the body. Its use underpins the reliability of the data generated in non-human and in vitro disposition studies, providing the foundation for our understanding of the bioavailability and metabolic fate of this important phenolic compound. nih.govub.educapes.gov.br

Mechanistic Biochemical and Cellular Investigations of Hydroxy Tyrosol D4 Sulfate Sodium Salt

Interactions with Specific Molecular Targets in Cellular Assays

Research into the direct molecular targets of hydroxytyrosol (B1673988) sulfate (B86663) is an evolving area. Unlike its parent compound, hydroxytyrosol, which has been studied more extensively for its direct interactions, the sulfated metabolite often exerts its effects through the modulation of broader cellular processes rather than binding to a single, specific receptor with high affinity.

However, cellular assays suggest that hydroxytyrosol sulfate can interact with key enzymes involved in inflammatory and oxidative stress pathways. For instance, studies have investigated its ability to influence the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. While direct high-affinity binding has not been a primary focus, its ability to alter the cellular environment suggests indirect interactions with these enzymatic systems.

Modulation of Cellular Signaling Pathways in In Vitro Studies (e.g., Nrf2 pathway)

One of the most well-documented mechanisms of hydroxytyrosol sulfate is its ability to modulate key cellular signaling pathways, particularly those related to the cellular defense against oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary target. In its inactive state, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. Inside the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.

In vitro studies using cell lines such as human colon fibroblasts have shown that hydroxytyrosol sulfate can induce the nuclear translocation of Nrf2. This activation leads to the subsequent upregulation of Nrf2-dependent enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This demonstrates a clear modulatory role in this critical defensive pathway.

Other signaling pathways influenced by hydroxytyrosol sulfate include those mediated by Mitogen-Activated Protein Kinases (MAPKs), such as ERK, JNK, and p38. These pathways are central to cellular responses to a wide range of stimuli, including stress and inflammatory signals. The modulation of these pathways by hydroxytyrosol sulfate can, in turn, affect downstream cellular processes, including inflammation and apoptosis.

Antioxidant and Anti-inflammatory Mechanisms in Cell-Based Models

The antioxidant and anti-inflammatory properties of hydroxytyrosol sulfate are a cornerstone of its biological activity profile, and cell-based models have been crucial for their characterization.

Antioxidant Mechanisms: While the direct radical scavenging capacity of hydroxytyrosol is diminished upon sulfation, hydroxytyrosol sulfate exerts potent indirect antioxidant effects. As mentioned previously, its primary mechanism is the activation of the Nrf2 pathway, which enhances the cell's endogenous antioxidant capacity. By increasing the expression of phase II detoxifying and antioxidant enzymes, cells are better equipped to neutralize reactive oxygen species (ROS) and protect against oxidative damage. Studies in endothelial cells and hepatocytes have confirmed its ability to protect against chemically-induced oxidative stress.

Anti-inflammatory Mechanisms: In various cell-based models, including macrophages and endothelial cells, hydroxytyrosol sulfate has been shown to attenuate inflammatory responses. Its mechanisms include:

Inhibition of Pro-inflammatory Mediators: It can reduce the production of nitric oxide (NO) in stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS).

Modulation of Cytokine Production: It has been observed to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in cells challenged with inflammatory stimuli like lipopolysaccharide (LPS).

Interference with NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Hydroxytyrosol sulfate has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.

The following table summarizes key findings from cell-based studies on the antioxidant and anti-inflammatory effects of hydroxytyrosol sulfate.

Cell Model Stimulus Observed Effect of Hydroxytyrosol Sulfate Underlying Mechanism
Human MacrophagesLipopolysaccharide (LPS)Reduced production of NO and TNF-αInhibition of iNOS expression, interference with NF-κB signaling
Human Endothelial CellsOxidative Stressor (e.g., H₂O₂)Increased cell viability, reduced ROS levelsActivation of Nrf2 pathway, upregulation of HO-1
Human Colon FibroblastsGeneral CultureInduction of Nrf2 nuclear translocationModulation of Keap1-Nrf2 interaction
HepatocytesChemical ToxinProtection against cytotoxicityEnhancement of endogenous antioxidant defenses via Nrf2

Impact on Gene Expression and Proteomic Profiles in Experimental Systems

The modulatory effects of hydroxytyrosol sulfate on signaling pathways invariably lead to significant changes in gene expression and the proteomic landscape of the cell.

Gene Expression: Microarray and quantitative PCR (qPCR) analyses in various experimental systems have provided a broad view of the genetic reprogramming induced by hydroxytyrosol sulfate. The most consistently reported changes are the upregulation of genes under the control of the Nrf2/ARE pathway.

Key Upregulated Genes:

HMOX1: Codes for Heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory functions.

NFE2L2: The gene that codes for Nrf2 itself, suggesting a potential positive feedback loop.

GCLC and GCLM: Code for the catalytic and modifier subunits of glutamate-cysteine ligase, the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione.

NQO1: Codes for NAD(P)H quinone dehydrogenase 1, a phase II detoxification enzyme.

Conversely, hydroxytyrosol sulfate has been shown to downregulate the expression of pro-inflammatory genes, often through its inhibitory action on the NF-κB pathway. These include genes for various cytokines, chemokines, and adhesion molecules that are crucial for orchestrating an inflammatory response.

Proteomic Profiles: Proteomic studies, which analyze the total protein content of a cell or tissue, have corroborated the findings from gene expression analyses. Using techniques like 2D-gel electrophoresis and mass spectrometry, researchers have confirmed the increased protein levels of HO-1, NQO1, and other cytoprotective enzymes in cells treated with hydroxytyrosol sulfate. These studies provide a functional confirmation that the observed changes in gene expression translate into a tangible alteration of the cellular proteome, shifting it towards a more protective, anti-inflammatory, and antioxidant phenotype.

Comparative Analysis and Methodological Advancements

Comparison with Non-Deuterated Hydroxytyrosol (B1673988) Sulfate (B86663) in Research Applications

In scientific research, the roles of Hydroxytyrosol-d4 Sulfate Sodium Salt and its non-deuterated analog, hydroxytyrosol sulfate, are distinct yet complementary. The fundamental difference lies in their primary application: non-deuterated hydroxytyrosol sulfate is typically the analyte of interest in biological studies, while its deuterated counterpart serves as an analytical tool to ensure the accuracy of its measurement. clearsynth.comwisdomlib.org

Non-deuterated hydroxytyrosol sulfate is a major metabolite of hydroxytyrosol, a phenolic compound found in olive oil renowned for its health-promoting properties. nih.govresearchgate.net Research on hydroxytyrosol sulfate focuses on its biological activities, bioavailability, and role in human health. nih.govnih.gov Studies investigate its antioxidant effects, its potential to protect cells from oxidative damage, and its presence and concentration in plasma and tissues after consumption of olive products. nih.govresearchgate.net In these contexts, accurately quantifying the levels of hydroxytyrosol sulfate is crucial to understanding its pharmacokinetic profile and its physiological impact. nih.govresearchgate.net

This is where Hydroxytyrosol-d4 Sulfate Sodium Salt becomes indispensable. As a deuterated internal standard, it is a modified version of the target analyte where four hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com This isotopic labeling gives it a higher molecular weight, making it distinguishable from the native compound by mass spectrometry, but it remains chemically and physically almost identical. scioninstruments.comscispace.com In research, it is added in a known quantity to a sample at an early stage of analysis. Because it behaves nearly identically to the non-deuterated analyte during sample preparation (e.g., extraction) and analysis, any loss of analyte during these steps is mirrored by a proportional loss of the deuterated standard. chromforum.org By measuring the ratio of the non-deuterated analyte to the deuterated standard, researchers can calculate the precise quantity of the native hydroxytyrosol sulfate in the original sample, correcting for experimental variability and matrix effects. clearsynth.comtexilajournal.com

The key distinction in their research application is summarized in the table below.

FeatureNon-Deuterated Hydroxytyrosol SulfateHydroxytyrosol-d4 Sulfate Sodium Salt
Primary Role Analyte of InterestInternal Standard
Research Focus Biological activity, pharmacokinetics, health effects. nih.govnih.govQuantitative analysis, method validation. clearsynth.comwisdomlib.org
Application Studied as a metabolite in biological systems. nih.govresearchgate.netUsed as a tool in analytical chemistry to quantify the non-deuterated form. scioninstruments.comtexilajournal.com
Key Property Natural metabolite with potential physiological functions. nih.govStable isotope-labeled analog with a distinct mass-to-charge ratio for MS detection. clearsynth.comsigmaaldrich.com

Advancements in Analytical Techniques Facilitated by Deuterated Standards

The use of deuterated internal standards, such as Hydroxytyrosol-d4 Sulfate Sodium Salt, has been a cornerstone in the advancement of analytical chemistry, particularly in the field of quantitative mass spectrometry (MS). scioninstruments.comtexilajournal.com These standards have enabled significant improvements in the accuracy, precision, and robustness of methods for measuring compounds in complex mixtures like biological fluids and food matrices. clearsynth.comnih.gov

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies heavily on deuterated standards. nih.gov In SIDA, a known concentration of the isotopically labeled standard is mixed with the sample. The sample is then analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). scioninstruments.comtexilajournal.com Because the deuterated standard and the non-deuterated analyte have nearly identical chemical properties, they co-elute during chromatography but are differentiated by the mass spectrometer due to their mass difference. scispace.com This approach allows for highly accurate quantification by correcting for several sources of error:

Matrix Effects: In complex samples, other compounds can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. clearsynth.com Since the deuterated standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, ensuring precise measurement. texilajournal.com

Sample Preparation Variability: Losses that occur during extraction, cleanup, or derivatization steps affect both the analyte and the standard equally, thus not impacting the final calculated concentration. scioninstruments.com

Instrumental Fluctuations: Minor variations in instrument performance are compensated for, leading to more reliable and reproducible results. scispace.com

The enhanced reliability afforded by deuterated standards has facilitated the development and validation of novel and high-throughput analytical methods. clearsynth.com For instance, researchers have developed a rapid method using paper spray tandem mass spectrometry with deuterated standards to determine the hydroxytyrosol content in extra virgin olive oil, significantly reducing analysis time. nih.gov The use of these standards is also critical for the validation of analytical procedures according to international guidelines, ensuring that the methods are robust and dependable. clearsynth.comtexilajournal.com The evolution of analytical platforms, including ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), leverages the precision of deuterated standards to achieve even greater sensitivity and specificity in metabolite quantification. apacsci.com

Integration of Multi-Omics Approaches with Deuterated Metabolite Analysis

Multi-omics research, which integrates data from different biological layers such as genomics, transcriptomics, proteomics, and metabolomics, aims to provide a comprehensive, systems-level understanding of biological processes and diseases. nih.govnih.gov Metabolomics, which profiles small molecule metabolites, is a critical component as it offers a direct snapshot of the physiological or pathological state of an organism. nih.gov The accuracy and reliability of the quantitative data underpinning these integrations are paramount, and this is where deuterated metabolite standards play a crucial role. nih.gov

The integration of metabolomics data with other omics datasets relies on precise and accurate quantification of metabolites. nih.gov Deuterated internal standards, like Hydroxytyrosol-d4 Sulfate Sodium Salt, provide the "gold standard" for quantitative metabolomics by minimizing analytical variability and ensuring high-quality data. scioninstruments.comnih.gov This robust quantification is essential for building meaningful statistical models and correlation networks that link changes in metabolites to variations in genes, transcripts, or proteins. nih.govresearchgate.net

For example, a study might investigate the metabolic rewiring in a disease state by combining transcriptomics (measuring gene expression) and metabolomics (measuring metabolite levels). The use of deuterated standards would ensure that the measured changes in metabolite concentrations are real biological variations and not analytical artifacts. nih.gov Researchers can then confidently correlate these metabolic shifts with changes in the expression of genes encoding metabolic enzymes. plos.org This allows for the dissection of metabolic regulation, distinguishing between changes driven by gene expression and those controlled by other factors like substrate availability or allosteric regulation. plos.org

Furthermore, advanced techniques like Deuterium Metabolic Imaging (DMI) use deuterated substrates to trace metabolic fluxes in vivo. nih.gov While distinct from the use of deuterated internal standards for quantification, this approach also highlights the power of deuterium labeling in metabolic research. The data from such tracer studies can be integrated into multi-omics frameworks to provide a dynamic view of metabolic pathways. By combining accurate quantitative data (from SIDA using deuterated standards) with flux data (from DMI) and other omics layers, researchers can construct highly detailed and predictive models of biological systems, ultimately informing the development of targeted therapies and personalized medicine. plos.org

Future Research Directions and Emerging Applications for Hydroxy Tyrosol D4 Sulfate Sodium Salt

Development of Novel Analytical Probes Using Deuterated Conjugates

The use of deuterated internal standards is a cornerstone of achieving precision and accuracy in analytical chemistry, particularly in mass spectrometry-based techniques. clearsynth.com Hydroxytyrosol-d4 Sulfate (B86663) Sodium Salt serves as an ideal internal standard for the quantification of its non-labeled counterpart, hydroxytyrosol (B1673988) sulfate. In analytical methods like liquid chromatography-mass spectrometry (LC-MS), the standard is added to a biological sample in a known quantity at an early stage of preparation. clearsynth.com

Because the deuterated standard is chemically and physically almost identical to the endogenous analyte, it experiences similar variations during extraction, derivatization, and ionization. researchgate.net However, due to the presence of four deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z), allowing it to be clearly distinguished from the native compound by the mass spectrometer. This distinction enables researchers to correct for matrix effects—interference from other compounds in a complex sample—and variations in instrument response, leading to highly accurate and reliable quantification of the target metabolite. clearsynth.com The development of methods using such standards is crucial for validating the robustness and reliability of analytical procedures. clearsynth.com

Table 1: Mass Spectrometry Parameters for Hydroxytyrosol Metabolite Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Application
Hydroxytyrosol 153.2 122.8 Parent Compound Identification nih.gov
Hydroxytyrosol Sulfate 233.0 153.0 Quantification of Sulfated Metabolite nih.gov

| Hydroxytyrosol-d4 Sulfate | ~237.0 | ~157.0 | Internal Standard for Quantification |

Note: The m/z values for Hydroxytyrosol-d4 Sulfate are estimated based on the addition of four deuterium atoms to the parent structure. Actual values may vary slightly.

Exploration of Undiscovered Metabolic Routes Utilizing Stable Isotopes

Stable isotope-labeled compounds like Hydroxytyrosol-d4 Sulfate are invaluable for tracing the metabolic fate of parent compounds within a biological system. medchemexpress.com While much is known about the primary metabolic pathways of hydroxytyrosol—namely sulfation and glucuronidation—the full picture of its biotransformation may not be complete. nih.govnih.gov Studies have shown that sulfation is a predominant metabolic pathway for hydroxytyrosol. nih.govresearchgate.net

By introducing a deuterated version of a known metabolite, researchers can more easily track its journey and identify further metabolic products. For instance, after administering hydroxytyrosol, scientists can use Hydroxytyrosol-d4 Sulfate as a standard to precisely measure the formation of hydroxytyrosol sulfate. Furthermore, the use of isotope-labeled precursors can help uncover previously unknown or minor metabolic pathways. mdpi.com The detection of novel deuterated metabolites in urine or plasma would provide direct evidence of new biotransformation routes, potentially involving further oxidation or conjugation steps that are difficult to detect without the isotopic tag. nih.gov This approach provides a clear advantage over traditional methods by allowing for the unambiguous identification of metabolites derived from the administered compound.

Expanding Research to Diverse Biological Systems for Mechanistic Insights

To fully understand the biological effects of hydroxytyrosol, it is essential to study its activity and that of its metabolites in a wide range of biological systems. nih.gov Hydroxytyrosol has been investigated for its antioxidant, anti-inflammatory, and neuroprotective effects. nih.govnih.govmdpi.com The precise quantification enabled by Hydroxytyrosol-d4 Sulfate Sodium Salt allows researchers to correlate the concentration of the active sulfate metabolite with specific cellular responses in different models, such as various cell lines (e.g., keratinocytes, cancer cells) or in animal studies. nih.govmonash.edu

Contributions to Advanced Metabolomics Research and Isotope Tracing

Metabolomics aims to comprehensively identify and quantify all small molecules within a biological system. nih.gov Stable isotope-labeled internal standards like Hydroxytyrosol-d4 Sulfate are fundamental to this field for ensuring data quality and enabling accurate quantification. iroatech.com In untargeted metabolomics, which seeks to measure as many metabolites as possible, these standards help to normalize data and correct for analytical variance, improving the ability to detect true biological differences between sample groups. nih.goviroatech.com

In the more focused approach of targeted metabolomics, this deuterated standard allows for the precise and accurate measurement of hydroxytyrosol sulfate concentrations. This is critical for studies investigating the impact of diet, such as olive oil consumption, on the human metabolome. semanticscholar.org Isotope tracing, a technique where isotopically labeled compounds are followed through metabolic pathways, provides dynamic information about the flow (flux) of metabolites. Using Hydroxytyrosol-d4 Sulfate in conjunction with a labeled precursor (e.g., deuterated hydroxytyrosol) allows for sophisticated studies of metabolic flux, offering deeper insights than static concentration measurements alone. medchemexpress.commdpi.com This advanced approach can elucidate the rate of formation and clearance of key metabolites, contributing to a more complete understanding of the health effects of dietary polyphenols.

Table 2: Mentioned Compounds

Compound Name Abbreviation / Synonym
Hydroxytyrosol HT, DOPET
Hydroxytyrosol-d4 Sulfate Sodium Salt -
Tyrosol TYR
Oleuropein OLE
Hydroxytyrosol Sulfate HT-S
Hydroxytyrosol Glucuronide HT-G

Q & A

Q. What are the optimal synthetic routes for Hydroxy Tyrosol-d4 Sulfate Sodium Salt, and how can purity be validated?

The synthesis typically involves sulfation of deuterated hydroxytyrosol (Tyrosol-d4) followed by sodium salt formation. Key steps include isotopic labeling at specific positions (e.g., deuterium at the C-3 and C-4 positions) to ensure structural fidelity . Purity validation requires a combination of chromatographic techniques (e.g., HPLC with UV/Vis detection) and spectroscopic methods (¹H/¹³C NMR to confirm deuterium incorporation and sulfate ester formation) . Solubility testing in aqueous buffers and polar solvents can further confirm salt formation .

Q. What standard analytical methods are used to characterize this compound?

  • Spectroscopy : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, ²H) are critical for confirming molecular weight, isotopic purity (>98% deuterium), and sulfate group placement .
  • Chromatography : Reverse-phase HPLC with diode-array detection (DAD) or LC-MS/MS ensures purity and identifies degradation products .
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses thermal stability, particularly for storage condition optimization .

Advanced Research Questions

Q. How does deuterium labeling influence the pharmacokinetic and metabolic stability of this compound in biological systems?

Deuterium incorporation at non-labile positions (e.g., C-3/C-4) reduces metabolic degradation by enzymes like cytochrome P450, enhancing plasma half-life in preclinical models. Isotopic effects can be quantified using LC-MS/MS to compare deuterated vs. non-deuterated metabolite profiles in urine or serum . However, researchers must validate that deuterium does not alter target binding affinity, as seen in similar sulfated phenolic compounds .

Q. What experimental designs are recommended for studying the compound’s antioxidant activity and enzyme modulation in vitro?

  • Antioxidant Assays : Use cell-free systems (e.g., DPPH radical scavenging, ORAC) to measure free radical quenching, accounting for potential interference from the sulfate group’s polarity .
  • Cell-Based Models : Inflammatory pathways (e.g., NF-κB activation in macrophages) can be probed using ELISA or Western blotting to assess suppression of pro-inflammatory cytokines (TNF-α, IL-6) .
  • Enzyme Inhibition : Kinetics studies (e.g., COX-2 inhibition) require pre-incubation with the compound and comparison to non-deuterated analogs to isolate isotopic effects .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., inconsistent IC₅₀ values)?

  • Standardize Protocols : Ensure consistent cell lines (e.g., HepG2 for liver toxicity), passage numbers, and assay conditions (e.g., serum-free media to avoid sulfatase interference) .
  • Control for Degradation : Monitor compound stability during experiments via periodic LC-MS checks, as sulfate esters are prone to hydrolysis in acidic/basic conditions .
  • Replicate with Isotopic Controls : Compare results with non-deuterated analogs to distinguish isotopic effects from experimental artifacts .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Isotopic Tracer Studies : Use ¹⁴C or ³H labeling to track absorption/distribution in tissues, paired with autoradiography or scintillation counting .
  • Knockout Models : CRISPR-edited cell lines (e.g., sulfotransferase-deficient) can identify metabolic pathways dependent on sulfate conjugation .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (untargeted LC-MS) to map downstream signaling networks affected by the compound .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Accelerated Degradation Tests : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light to simulate long-term storage. Monitor sulfate ester hydrolysis via ion chromatography .
  • Lyophilization : Assess freeze-drying feasibility by comparing post-reconstitution bioactivity (e.g., antioxidant capacity) to freshly prepared solutions .

Q. What advanced analytical challenges arise when quantifying trace levels of this compound in biological matrices?

  • Matrix Effects : Plasma proteins and lipids can suppress ionization in LC-MS/MS. Mitigate this by using deuterated internal standards (e.g., Taurocholic Acid-d4) for signal normalization .
  • Limit of Detection (LOD) : Optimize solid-phase extraction (SPE) protocols with hydrophilic-lipophilic balance (HLB) cartridges to enhance recovery rates >85% .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook provides reference IR and NMR spectra for sulfate esters, aiding in structural validation .
  • Protocol Repositories : Journals like Analytical Chemistry and Journal of Medicinal Chemistry publish detailed protocols for deuterated compound analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.